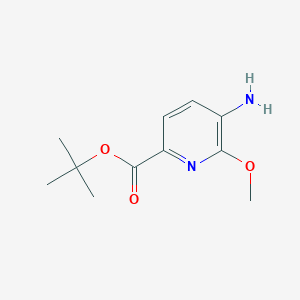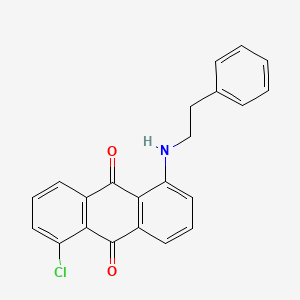methanone CAS No. 288317-52-2](/img/structure/B2791958.png)
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a chemical substance with the molecular formula C15H14ClFN2O2 . It’s important to note that the information available for this compound is limited and may not be comprehensive.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H14ClFN2O2 . This indicates that the compound contains 15 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .科学研究应用
Herbicidal Activity
The title compound exhibits potent herbicidal activity. It was designed through a multistep synthesis, including nucleophilic addition and N-acylation reactions. The compound selectively targets gramineous weeds (such as Echinochloa crus-galli) and broadleaf weeds (like Abutilon juncea), making it a promising candidate for sustainable weed control in agriculture .
Pesticide Development
Given the continuous challenges posed by phytotoxicity and herbicide resistance, novel herbicides are urgently needed. The compound’s bio-selective herbicidal properties, particularly its inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), position it as a valuable lead for pesticide development. HPPD is a crucial enzyme in the tyrosine degradation pathway, and its inhibition leads to unique bleaching symptoms in plants, ultimately causing necrosis and death .
Synthetic Precursors for Carotenoids
The compound’s role in the synthesis of plastoquinone (an essential precursor for carotenoids) is noteworthy. Carotenoids play a vital role in quenching sunlight-dependent singlet oxygen and maintaining photosynthetic pigments. By inhibiting HPPD, this compound indirectly affects carotenoid biosynthesis, making it relevant for plant health and stress tolerance .
Antitubercular Activity
While not directly related to herbicidal properties, the compound’s structural features may have broader implications. Similar derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). This suggests potential applications beyond weed control .
Chemical Synthesis and Characterization
Researchers have meticulously characterized the compound using techniques such as infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and single-crystal X-ray diffraction. Understanding its structure and properties is essential for further applications .
Chemical Intermediates
The compound’s chemical reactivity, particularly its carbonyl chloride functionality, makes it a valuable intermediate for synthesizing other compounds. Researchers can explore its use in diverse chemical transformations and reactions .
安全和危害
作用机制
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also affect a variety of biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolylmethanone. Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets .
属性
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9-12(15(20)19-7-2-3-8-19)14(18-21-9)13-10(16)5-4-6-11(13)17/h4-6H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLQFSAXRLNXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl](1-pyrrolidinyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2791875.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2791878.png)
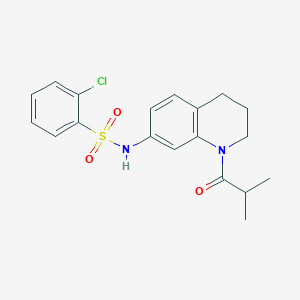
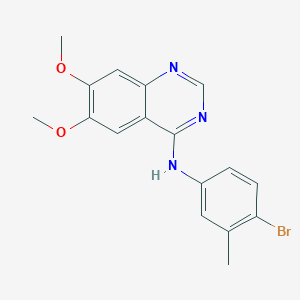
![Ethyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2791882.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2791888.png)
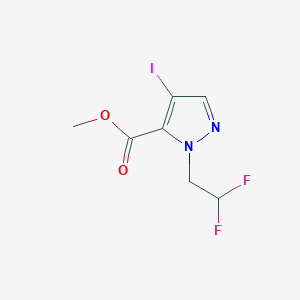

![N-[4-(aminosulfonyl)phenyl]-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide](/img/structure/B2791891.png)
![3-butyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791895.png)
